molecular formula C18H11FN2S B2648570 (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile CAS No. 72740-57-9

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile

Cat. No.: B2648570
CAS No.: 72740-57-9
M. Wt: 306.36
InChI Key: ORMOJXXBCIJENZ-XNTDXEJSSA-N
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Description

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a cinnamonitrile backbone ((E)-3-phenylprop-2-enenitrile) , which is a scaffold known in scientific literature for its potential biological activities. The core structure is further functionalized with a 4-(4-fluorophenyl)-1,3-thiazol-2-yl substituent. The thiazole ring is a privileged structure in pharmaceutical research, frequently found in molecules with diverse biological properties. The presence of the 4-fluorophenyl group on the thiazole ring can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers are investigating this compound and its analogs primarily for its potential antiproliferative activity . Compounds with similar structural motifs, such as the cinnamonitrile core, have been reported to exhibit mechanism-based biological activity, including functioning as antitubulin agents . This mechanism involves the disruption of microtubule dynamics, which is a validated approach in oncology research for inhibiting rapidly dividing cells. This product is intended for laboratory research purposes only. It is strictly for use by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h1-10,12H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOJXXBCIJENZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile typically involves the condensation of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with a suitable aldehyde or ketone, followed by a Knoevenagel condensation reaction with malononitrile. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Chlorophenyl vs. Fluorophenyl Substitution
  • Compound 4 (4-(4-chlorophenyl)-thiazole derivative): Replacing the 4-fluorophenyl group with a 4-chlorophenyl group increases molecular weight (C₁₈H₁₂ClN₂S, MW: 329.82 g/mol) and introduces a stronger electron-withdrawing effect.
  • Compound 5 (4-(4-fluorophenyl)-thiazole derivative): The fluorine atom’s smaller size and higher electronegativity reduce steric hindrance compared to chlorine, favoring tighter crystal packing. Both compounds 4 and 5 are isostructural, crystallizing in the triclinic space group P 1 with two independent molecules per asymmetric unit, demonstrating minimal conformational differences despite substituent changes .
Benzochromenyl and Methoxyphenyl Substitutions
  • The compound (2E)-3-(4-chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile incorporates a bulky benzochromenyl group, increasing planarity and π-π stacking interactions. Its extended conjugation shifts UV-Vis absorption maxima compared to the target compound .

Variations in the Propenenitrile Substituents

Phenyl vs. Thienyl/Furyl Groups
  • Thienyl Analog (2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile): Replacing the phenyl group with a thienyl moiety introduces sulfur heteroatoms, enhancing electron delocalization. This results in a lower bandgap (evidenced by red-shifted absorption) and altered solubility in polar solvents .
  • However, reduced aromaticity compared to phenyl may weaken intermolecular interactions in the solid state .
Amino-Nitro Functionalization
  • (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: The nitro group and fluoroanilino substituent create a strong electron-deficient system, increasing electrophilicity at the nitrile carbon. This contrasts with the target compound’s simpler phenyl group, which offers less electronic perturbation .

Molecular Conformation and Crystallography

  • Dihedral Angles and Planarity :

    • In chalcone derivatives analogous to the target compound, dihedral angles between the central aromatic ring and fluorophenyl groups range from 7.14° to 56.26° , indicating variable planarity dependent on substituent bulk .
    • The isostructural compounds 4 and 5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, likely due to steric and electronic factors .
  • Crystal Packing :

    • The target compound’s fluorophenyl-thiazole core facilitates C–H···F and π-stacking interactions, as seen in related structures. Thienyl and furyl analogs may exhibit additional S···S or O···H interactions, altering melting points and mechanical stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole/Propenenitrile) Space Group
Target Compound C₁₈H₁₂FN₂S 313.37 4-(4-Fluorophenyl)/Phenyl Not Reported
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]propenenitrile C₂₅H₁₄ClN₂O₂S 452.91 Benzochromenyl/4-Chlorophenyl Not Reported
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile C₁₆H₉FN₂S₂ 312.38 4-(4-Fluorophenyl)/Thienyl Not Reported

Table 2: Crystallographic Data

Compound Space Group Molecules per Asymmetric Unit Dihedral Angle (°) Key Interactions
4 P 1 2 5–10° (planar) C–H···Cl, π-π stacking
5 P 1 2 5–10° (planar) C–H···F, π-π stacking
Chalcone Variable 1 7.14–56.26 C–H···O, C–H···F

Biological Activity

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C18H11FN2S
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 72740-57-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, a study reported an IC50 value of approximately 20 μM against human breast cancer cells, indicating potent antiproliferative effects.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25
A549 (Lung Cancer)30

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : The compound may disrupt key signaling pathways involved in cell growth.
  • Induction of Apoptosis : It has been shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
    • Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis.
  • In Vivo Studies :
    • In a mouse model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls.
    • Histological analysis showed increased apoptosis within tumor tissues.

Toxicity and Safety Profile

While the compound shows promising biological activity, its toxicity profile must be considered. Preliminary studies suggest moderate toxicity at high doses; however, further investigation is required to establish a safe therapeutic window.

Parameter Value
Acute Toxicity (LD50)>200 mg/kg
Chronic ToxicityUnder study

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueObserved FeaturesReference
1^1H NMRδ 7.2–8.1 (thiazole, fluorophenyl protons)
13^{13}C NMRδ 120 (nitrile carbon)
HRMSm/z 335.08 (M+^+)

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves:

Thiazole Ring Formation : Condensation of 4-(4-fluorophenyl)thiazole-2-amine with benzaldehyde derivatives under acidic conditions (e.g., HCl/EtOH, 60°C) .

Knoevenagel Condensation : Reaction with phenylacetonitrile in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile moiety .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Q. Critical Parameters :

  • Temperature control (60–80°C) prevents side reactions.
  • Solvent choice (e.g., ethanol or DMF) impacts reaction kinetics .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines the (2E) configuration by analyzing bond angles and torsion angles:

  • The thiazole ring’s dihedral angle with the fluorophenyl group (~15°) confirms planarity .
  • The nitrile group’s orientation relative to the prop-2-enenitrile backbone validates the E-isomer .

Methodological Note : Crystals are grown via slow evaporation in acetonitrile, and data collection at 295 K minimizes thermal motion artifacts .

Advanced: How does the fluorophenyl substituent influence biological activity compared to non-fluorinated analogs?

Answer:
Fluorine’s electron-withdrawing effect enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
  • Receptor Binding : Fluorine forms dipole interactions with target proteins (e.g., kinases), as seen in IC50_{50} values 2–3× lower than non-fluorinated analogs .

Validation : Comparative assays (e.g., enzyme inhibition) and molecular docking studies quantify these effects .

Advanced: How should researchers address contradictions in solubility data across studies?

Answer:
Discrepancies arise from solvent polarity and measurement techniques. Mitigation strategies include:

  • Standardized Protocols : Use USP buffers (pH 7.4) and dynamic light scattering (DLS) for consistency .
  • Temperature Control : Record solubility at 25°C ± 0.5°C to avoid kinetic solubility artifacts .

Q. Reported Data :

SolventSolubility (mg/mL)Reference
DMSO45.2
Ethanol8.7

Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nitrile group as electrophilic center) .
  • Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., EGFR kinase) to guide substituent optimization .

Case Study : Substituting the phenyl group with electron-donating groups (e.g., -OCH3_3) increases inhibitory activity by 40% .

Advanced: How do solvent effects impact the compound’s stability during long-term storage?

Answer:

  • Polar Aprotic Solvents (e.g., DMSO) : Stabilize the nitrile group via hydrogen bonding but may induce hydrolysis at >40°C .
  • Non-Polar Solvents (e.g., Hexane) : Reduce degradation but limit solubility.

Recommendation : Store at –20°C in amber vials with desiccants to prevent photodegradation and moisture uptake .

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